REACTION_SMILES
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[CH2:15]([Cl:16])[Cl:17].[CH3:11][NH2:12].[CH3:13][OH:14].[CH3:18][CH2:19][OH:20].[CH3:1][S:2][c:3]1[n:4][cH:5][c:6]([CH3:10])[c:7]([Cl:9])[n:8]1>>[CH3:1][S:2][c:3]1[n:4][cH:5][c:6]([CH3:10])[c:7]([NH:12][CH3:11])[n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc(C)c(Cl)n1
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Name
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Type
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product
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Smiles
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CNc1nc(SC)ncc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |